molecular formula C14H19N3O4S B2517558 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide CAS No. 1428371-14-5

1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide

Cat. No. B2517558
CAS RN: 1428371-14-5
M. Wt: 325.38
InChI Key: NSDHERZVQLNVPE-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Insights

1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide, as part of the broader chemical family involving sulfonyl and azetidine components, has been the focus of various research studies exploring its synthesis, reactivity, and potential applications in medicinal chemistry and material science. The research delves into novel synthetic pathways, mechanistic insights, and the exploration of its potential biological activities.

Synthetic Pathways and Reactivity : Studies have demonstrated innovative synthetic methods and reactivity patterns of related sulfonyl and azetidine compounds, providing a foundation for the development of derivatives with enhanced properties. For instance, N-heterocyclic carbenes have been utilized for the rearrangement of vinyl sulfones, leading to the formation of highly substituted isoxazolines and other heterocyclic compounds, showcasing the versatility of sulfonyl-containing molecules in synthesizing complex structures (Roxanne L. Atienza et al., 2011). Similarly, the development of drug-like thiadiazole derivatives from carboxamidine dithiocarbamate illustrates the potential of incorporating sulfonyl and azetidine functionalities into pharmacologically relevant molecules (J. Park et al., 2009).

Mechanistic Insights : Research into the reactivity of rhodium(II) N-triflyl azavinyl carbenes, generated from azetidine and sulfonyl precursors, has shed light on their high reactivity and selectivity in reactions with olefins. This has opened avenues for synthesizing cyclopropane carboxaldehydes and dihydropyrroles with significant yields and selectivity, highlighting the potential of these compounds in synthetic organic chemistry (N. Grimster et al., 2010).

Potential Biological Activities : The investigation of substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity indicates the therapeutic potential of sulfonyl-containing compounds. These studies suggest the possibility of designing molecules with specific biological activities by incorporating sulfonyl and azetidine functionalities (P. Alexiou et al., 2010).

Material Science Applications : The polymerization of N-sulfonylazetidines, exploring the formation of polymers with unique properties, signifies the application of these compounds beyond medicinal chemistry. The ability to form polymers with specific structural features from azetidine derivatives opens up potential applications in materials science, including the development of new polymeric materials with tailored properties (Louis Reisman et al., 2020).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c18-13(9-7-17(8-9)22(19,20)10-5-6-10)15-14-11-3-1-2-4-12(11)16-21-14/h9-10H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHERZVQLNVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.